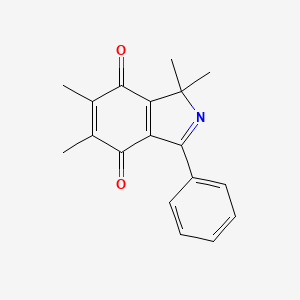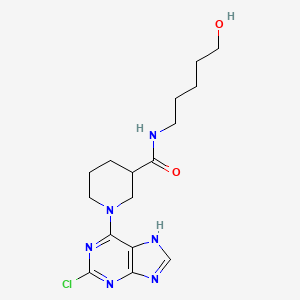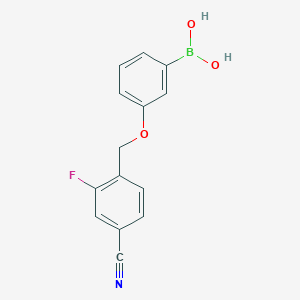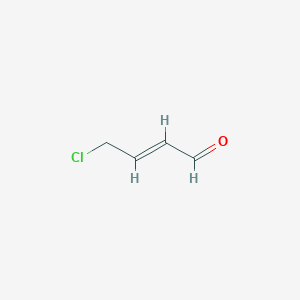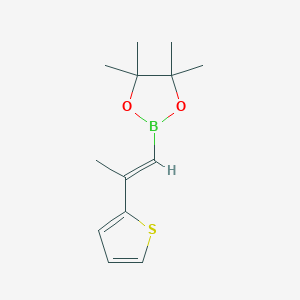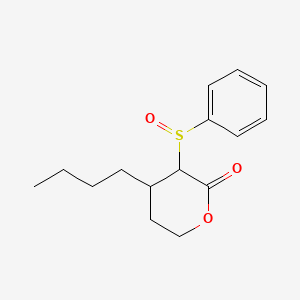
3-(Benzenesulfinyl)-4-butyloxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzenesulfinyl)-4-butyloxan-2-one is an organic compound that features a benzenesulfinyl group attached to a butyloxanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfinyl)-4-butyloxan-2-one typically involves the reaction of benzenesulfinyl chloride with a suitable butyloxanone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzenesulfinyl)-4-butyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted oxanone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Benzenesulfinyl)-4-butyloxan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Benzenesulfinyl)-4-butyloxan-2-one involves its interaction with specific molecular targets. The benzenesulfinyl group can undergo redox reactions, influencing cellular redox states and potentially affecting various biochemical pathways. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl chloride: Similar in structure but contains a sulfonyl group instead of a sulfinyl group.
Benzenesulfonamide derivatives: Contain a sulfonamide group and are used in various chemical and biological applications.
Thiazolone derivatives: Contain a thiazolone ring and are explored for their biological activities.
Uniqueness
3-(Benzenesulfinyl)-4-butyloxan-2-one is unique due to the presence of both a benzenesulfinyl group and a butyloxanone ring, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
89030-37-5 |
|---|---|
Formule moléculaire |
C15H20O3S |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
3-(benzenesulfinyl)-4-butyloxan-2-one |
InChI |
InChI=1S/C15H20O3S/c1-2-3-7-12-10-11-18-15(16)14(12)19(17)13-8-5-4-6-9-13/h4-6,8-9,12,14H,2-3,7,10-11H2,1H3 |
Clé InChI |
WPZUIGJQQSTXFW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCOC(=O)C1S(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


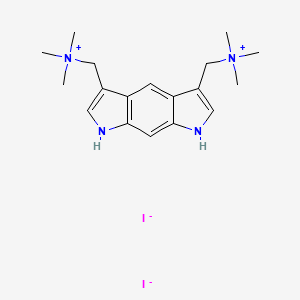
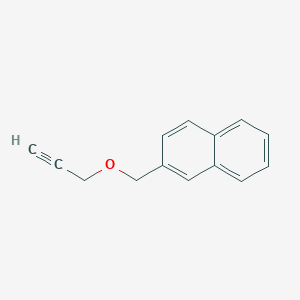
![N-[2-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14136694.png)

![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one](/img/structure/B14136716.png)
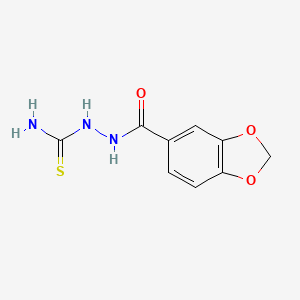
![ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B14136725.png)
![4-[4-(4-Sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14136727.png)

